molecular formula C16H18N2O3S2 B3278800 (E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one CAS No. 682783-76-2

(E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one

Cat. No.: B3278800
CAS No.: 682783-76-2
M. Wt: 350.5 g/mol
InChI Key: MPZJXDOPOPWCNA-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one” is a thiazolidinone derivative characterized by a heterocyclic core structure with distinct substituents. At position 3, the compound features a 3-oxo-3-(piperidin-1-yl)propyl chain, incorporating a ketone and a piperidine moiety, likely enhancing solubility and bioavailability due to the cyclic amine’s basicity. Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities, and this compound’s unique substituents suggest tailored physicochemical and pharmacological properties.

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-(3-oxo-3-piperidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-14(17-7-2-1-3-8-17)6-9-18-15(20)13(23-16(18)22)11-12-5-4-10-21-12/h4-5,10-11H,1-3,6-9H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZJXDOPOPWCNA-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thiazolidin-4-one derivatives typically involves the condensation of thiosemicarbazones with α,β-unsaturated carbonyl compounds. The specific compound in focus can be synthesized through a multi-step process involving the formation of the thiazolidinone ring and subsequent functionalization at the furan and piperidine moieties.

Antimicrobial Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For example, compounds similar to (E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one have shown better antibacterial potency compared to standard antibiotics like ampicillin against various bacterial strains, including resistant ones .

CompoundBacteria TestedMIC (mg/ml)
5bStaphylococcus aureus16–32
5gStaphylococcus epidermidis16–32
5hBacillus subtilisNot observed

Anticancer Activity

Thiazolidin-4-one derivatives have been investigated for their anticancer potential. A study demonstrated that specific analogs inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 1.27 to 1.50 µM, indicating strong activity against cancer cell lines without affecting normal cells . The mechanism involves apoptosis induction through modulation of key signaling pathways such as AKT and mTOR.

CompoundCell LineIC50 (µM)
18MCF-71.27
19MCF-71.50
20MCF-71.31

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for anti-inflammatory properties. Thiazolidinone derivatives have shown promising results in reducing inflammation in preclinical models, suggesting potential use in treating inflammatory diseases .

Mechanistic Insights

The biological activities of thiazolidinone derivatives can often be attributed to their ability to interact with various biological targets:

  • Antioxidant Activity : Many derivatives demonstrate antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Compounds have been reported to inhibit enzymes such as monoamine oxidase (MAO), contributing to their therapeutic effects in neurodegenerative diseases .

Case Studies

  • Anticancer Evaluation : In vivo studies on thioxothiazolidinones demonstrated significant antiangiogenic effects against transplantable mouse tumors, highlighting their potential in cancer therapy .
  • Antimicrobial Studies : A series of furan-thiazolidinone compounds were tested against various bacterial strains, showing varying degrees of efficacy and establishing a basis for further structural optimization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of thiazolidinone derivatives share the core scaffold but differ in substituents, leading to variations in bioactivity, solubility, and target affinity. Below is a comparative analysis of key analogs (Table 1) and their distinguishing features.

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name/CAS Number Substituents at Position 3 Substituents at Position 5 Key Functional Groups
Target Compound 3-oxo-3-(piperidin-1-yl)propyl (E)-furan-2-ylmethylene Thioxo, furan, piperidine
617696-63-6 3-(3,4-dimethoxyphenethyl) 5-(5-bromo-2-oxo-1-propylindolin-3-ylidene) Bromo, indolinone, dimethoxy
611185-71-8 3-pentyl 5-(1-methyl-2-oxoindolin-3-ylidene) Indolinone, pentyl
623936-41-4 3-((tetrahydrofuran-2-yl)methyl) 5-((3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) Pyrazole, tetrahydrofuran, isobutoxy

Key Findings

Substituent Effects on Solubility and Bioavailability: The target compound’s piperidine group enhances water solubility compared to analogs with hydrophobic chains (e.g., 611185-71-8’s pentyl group). Piperidine’s basic nitrogen may also improve membrane permeability .

The pyrazole ring in 623936-41-4 adds aromaticity and hydrogen-bonding capacity, contrasting with the target compound’s simpler furan substituent .

Biological Activity Implications :

  • The bromo substituent in 617696-63-6 could enhance halogen bonding with biological targets, a feature absent in the target compound.
  • The thioxo group (common to all compounds) may facilitate interactions with cysteine residues in enzymes or metal ions, a critical factor in antimicrobial or anticancer mechanisms .

Q & A

Q. What are the optimized synthetic routes for (E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield?

Q. How can spectroscopic and crystallographic methods confirm the (E)-configuration of the furan-2-ylmethylene substituent?

Methodological Answer:

  • ¹H NMR : The vinyl proton in the (E)-isomer appears as a singlet at δ 7.8–8.2 ppm due to restricted rotation, with coupling constants (J) < 2 Hz indicating trans geometry .
  • X-ray Crystallography : Resolves spatial arrangement; bond angles > 150° between the furan ring and thiazolidinone core confirm the (E)-configuration .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1220–1250 cm⁻¹ (C-S) validate the thioxothiazolidinone scaffold .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to doxorubicin .
  • Data Interpretation : Activity is often structure-dependent; electron-withdrawing groups (e.g., piperidin-1-yl) enhance membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases or bacterial enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase IIα (PDB: 1ZXM). Key interactions include hydrogen bonds with Ser84 (gyrase) and π-π stacking with adenosine residues .
  • MD Simulations : GROMACS-based 100 ns trajectories assess binding stability; RMSD < 2 Å indicates robust target engagement .

Q. How should researchers address contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Source Validation : Ensure cell lines (e.g., ATCC-certified HeLa) are not contaminated .
  • Protocol Harmonization : Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability .
  • Mechanistic Follow-Up : Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2) to confirm target specificity if activity diverges .

Data Contradiction Analysis

Q. Why might synthetic yields vary between reported methods despite similar starting materials?

Methodological Answer:

  • Impurity Profiles : Side reactions (e.g., oxidation of the thioxo group to sulfone) reduce yields; monitor via TLC (Rf = 0.5 in hexane/EtOAc 7:3) .
  • Catalytic Effects : Trace metal impurities in solvents can accelerate degradation; use chelating agents (e.g., EDTA) in reflux steps .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis; avoid inhalation of fine particulates .
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.